![molecular formula C14H17NO5 B1416662 (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1629681-80-6](/img/structure/B1416662.png)

(3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

Descripción general

Descripción

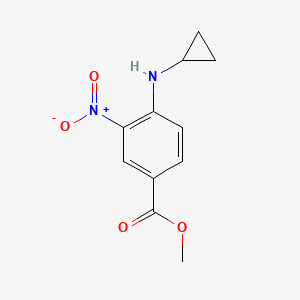

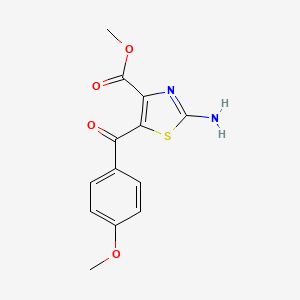

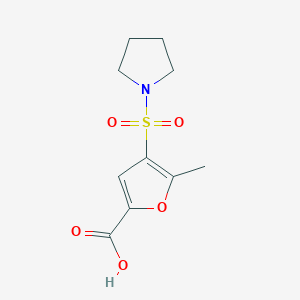

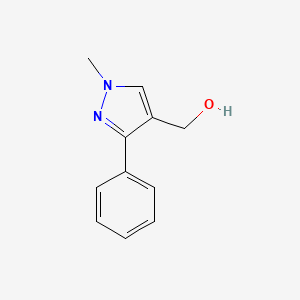

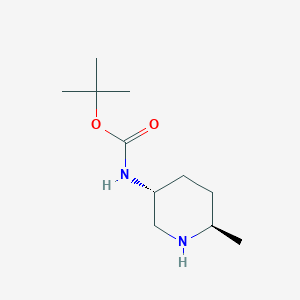

This compound is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The “3R” indicates the configuration of the chiral center at the 3rd position of the pyrrolidine ring. The compound also contains a carboxylic acid group (-COOH) and a dimethoxyphenyl group (a benzene ring with two methoxy groups attached).

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the dimethoxyphenyl group and the carboxylic acid group. The exact synthetic route would depend on the starting materials and the specific conditions required.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, the aromatic phenyl ring, and the polar carboxylic acid group. The presence of the dimethoxyphenyl group could potentially engage in pi-pi stacking interactions with other aromatic compounds.Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this compound could participate in various reactions such as esterification, amide formation, and decarboxylation. The presence of the aromatic ring also allows for electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the carboxylic acid group would make it acidic and capable of forming hydrogen bonds, while the dimethoxyphenyl group would contribute to its hydrophobicity.Aplicaciones Científicas De Investigación

Chiral Discriminating Agents

(2R∗,3R∗)-1-methyl-5-oxo-2-aryltetrahydro-1H-pyrrolidine-3-carboxylic acids have been utilized as chiral discriminating agents. These compounds, including variants similar to the specified acid, are effective in the chromatographic separation of diastereomeric amides and esters. This property is crucial for analytical and preparative purposes in stereoisomer separation (Piwowarczyk et al., 2008).

Synthesis of Heterocycles

Compounds like (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid are involved in the synthesis of various heterocycles. These reactions are instrumental in creating complex molecular structures that find applications in pharmaceuticals and materials science (Zinchenko et al., 2009).

Crystallographic Studies

Crystallographic studies of related compounds provide insights into molecular packing, hydrogen bonding energies, and molecular interactions, which are fundamental in understanding the physical and chemical properties of such compounds (Maurin et al., 2002).

Antimicrobial Agents

Compounds structurally similar to the specified acid have been synthesized and evaluated for their antimicrobial activities. Their effectiveness against various bacterial and fungal species highlights their potential as therapeutic agents (Hublikar et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety measures should be taken when handling it, including the use of personal protective equipment.

Direcciones Futuras

Future studies could explore the potential applications of this compound, such as its use in drug development or material science. Its synthesis could also be optimized for large-scale production.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.

Propiedades

IUPAC Name |

(3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-11-4-3-9(12(6-11)20-2)7-15-8-10(14(17)18)5-13(15)16/h3-4,6,10H,5,7-8H2,1-2H3,(H,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFGRQLUQFPWPR-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)CN2C[C@@H](CC2=O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl[(2R)-oxolan-2-ylmethyl]amine](/img/structure/B1416585.png)

![N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine](/img/structure/B1416590.png)

![6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone](/img/structure/B1416591.png)

![7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416593.png)

![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)